

NP-1815-PX Sodium in Inflammatory Bowel Disease Research: A Technical Overview

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Compound of Interest					
Compound Name:	NP-1815-PX sodium				
Cat. No.:	B15584981	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Publication Status Advisory: It is critical to note that the primary source of information for NP-1815-PX in the context of inflammatory bowel disease, a study titled "Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis," has been retracted. The retraction was due to concerns regarding the integrity of the data presented, specifically similarities in Western blot lanes. Therefore, the findings and conclusions discussed in this document should be interpreted with significant caution. This guide serves as a summary of the methodologies and purported findings as they were originally published for informational and contextual purposes.

Introduction

NP-1815-PX is a novel, selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, has been implicated in various inflammatory processes. The retracted study aimed to investigate the therapeutic potential of NP-1815-PX in a preclinical model of inflammatory bowel disease (IBD), specifically in a murine model of colitis induced by 2,4-dinitrobenzene sulfonic acid (DNBS). The proposed mechanism of action centers on the inhibition of the NLRP3 inflammasome signaling pathway, a key driver of inflammation in IBD.

Quantitative Data Summary

The following tables summarize the quantitative findings as reported in the retracted publication.



Table 1: In Vivo Efficacy of NP-1815-PX in DNBS-Induced Colitis in Mice



Parameter	Control (DNBS only)	NP-1815-PX Treated	Dexamethason e (DEX) Treated	Key Findings as Reported
Body Weight	Significant Decrease	Attenuated Decrease	No Attenuation	NP-1815-PX, but not DEX, mitigated colitis- induced weight loss.
Spleen Weight	Significant Increase	Attenuated Increase	Attenuated Increase	Both NP-1815- PX and DEX reduced spleen enlargement, a marker of systemic inflammation.
Macroscopic & Microscopic Colonic Damage	Severe Damage	Ameliorated	Ameliorated	Both treatments were reported to have reduced the physical and histological signs of colon damage.
Colonic IL-1β Levels	Increased	Decreased	Decreased	Both NP-1815- PX and DEX lowered the levels of this key pro-inflammatory cytokine in the colon.
Colonic Caspase-1 Expression & Activity	Increased	Decreased	Decreased	Both treatments were shown to reduce the expression and activity of caspase-1, an essential



				component of the NLRP3 inflammasome.
Colonic Tumor Necrosis Factor (TNF)	Increased	Ineffective	Downregulated	Only DEX was effective in reducing TNF levels.
Colonic Occludin Expression	Decreased	Ameliorated	No Amelioration	NP-1815-PX was reported to have restored the expression of this tight junction protein, suggesting a role in barrier function.

Table 2: In Vitro Effects of NP-1815-PX on THP-1 Cells (Human Monocytic Cell Line)



Parameter	LPS + ATP Stimulation	NP-1815-PX + LPS + ATP	Key Findings as Reported
IL-1β Release	Upregulated	Prevented Upregulation	NP-1815-PX inhibited the release of IL-1β.
NLRP3 Activity	Upregulated	Prevented Upregulation	NP-1815-PX was shown to prevent the activation of the NLRP3 inflammasome.
Caspase-1 Activity	Upregulated	Prevented Upregulation	Consistent with in vivo findings, NP-1815-PX blocked caspase-1 activity.
Caspase-5 Activity	Upregulated	Prevented Upregulation	NP-1815-PX was reported to inhibit the activity of this non-canonical inflammasome caspase.
Caspase-8 Activity	Upregulated	Prevented Upregulation	NP-1815-PX was also shown to prevent the activity of caspase-8.
Caspase-4 Activity	No Upregulation	No Effect	Caspase-4 activity was not induced by LPS and ATP in this model.

Experimental Protocols DNBS-Induced Colitis Murine Model

This model is designed to mimic the transmural inflammation characteristic of Crohn's disease.

• Animal Model: The study utilized mice, a common preclinical model for IBD research.



Induction of Colitis:

- Mice are anesthetized.
- A solution of 2,4-dinitrobenzene sulfonic acid (DNBS) in ethanol is administered intrarectally via a catheter. The ethanol is necessary to break the mucosal barrier and allow the DNBS to induce a hapten-mediated delayed-type hypersensitivity reaction.
- Control animals typically receive a vehicle solution (e.g., 50% ethanol) to account for any irritation caused by the vehicle itself.

Treatment Protocol:

- Following the induction of colitis, NP-1815-PX was administered orally for six consecutive days.
- A comparator group was treated with dexamethasone, a standard corticosteroid used in IBD treatment.

Endpoint Analysis:

- Daily monitoring of body weight.
- At the end of the study period, animals are euthanized.
- The spleen is excised and weighed as an indicator of systemic inflammation.
- The colon is removed, and macroscopic damage is scored based on the presence of ulceration, inflammation, and bowel wall thickening.
- Colonic tissue samples are collected for histological analysis to assess microscopic damage, including cellular infiltration and architectural changes.
- Additional colonic tissue samples are processed for biochemical assays to measure the levels of inflammatory markers such as IL-1β and TNF, as well as the expression and activity of proteins like caspase-1 and occludin.

In Vitro THP-1 Cell Line Experiments

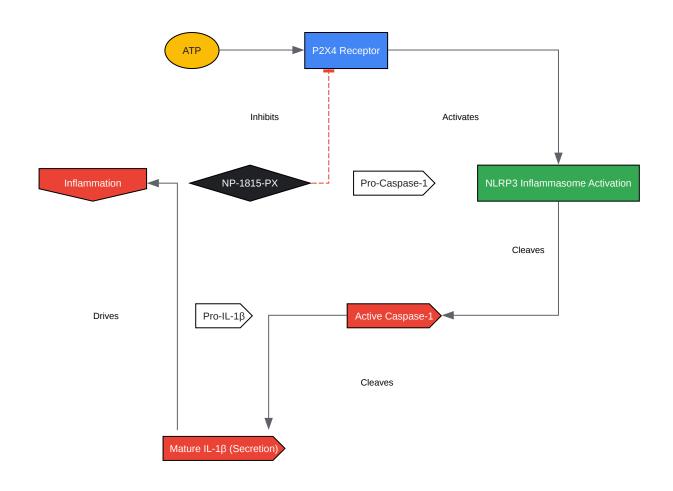


This in vitro model is used to dissect the molecular mechanisms of action in a human immune cell line.

- Cell Culture: THP-1, a human monocytic cell line, is cultured under standard conditions.
 These cells can be differentiated into macrophage-like cells, which are relevant to IBD pathogenesis.
- Inflammasome Activation:
 - Cells are primed with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to upregulate the expression of inflammasome components (Signal 1).
 - Subsequently, the cells are stimulated with adenosine triphosphate (ATP) to activate the P2X4 receptor, leading to the assembly and activation of the NLRP3 inflammasome (Signal 2).
- Treatment: NP-1815-PX is added to the cell culture prior to or concurrently with the ATP stimulation to assess its inhibitory effects.
- Endpoint Analysis:
 - \circ The cell culture supernatant is collected to measure the release of IL-1 β using methods like ELISA.
 - Cell lysates are prepared to measure the activity of various caspases (caspase-1, -4, -5, and -8) using specific activity assays.
 - The expression of NLRP3 can be assessed by methods such as Western blotting.

Visualizations Signaling Pathways



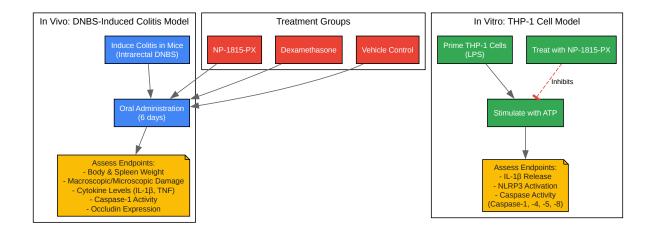


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Caption: Proposed mechanism of action of NP-1815-PX in inhibiting IBD inflammation.

Experimental Workflow





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Caption: Overview of the in vivo and in vitro experimental workflows.

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